An In-depth Technical Guide to 1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone
An In-depth Technical Guide to 1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone
CAS Number: 1256482-21-9
Abstract
This technical guide provides a comprehensive overview of 1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone, a halogenated and trifluoromethylated aromatic ketone of significant interest to the pharmaceutical and agrochemical research sectors. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway via Friedel-Crafts acylation, and its potential applications as a versatile building block in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its reactivity, spectroscopic characterization, and safe handling protocols.
Introduction: A Molecule of Strategic Importance
1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone belongs to the class of substituted acetophenones, which are pivotal intermediates in organic synthesis. The unique combination of a chloro, a methoxy, and a trifluoroacetyl group on the phenyl ring imparts a distinct electronic and steric profile, making it a valuable synthon for the construction of complex molecular architectures.
The trifluoromethyl group (-CF3) is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The chloro and methoxy substituents further modulate the electronic properties of the aromatic ring, influencing its reactivity and potential interactions with biological targets.[2] This guide will delve into the synthesis, properties, and applications of this compound, providing a foundational understanding for its use in research and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of 1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 1256482-21-9 | [3] |
| Molecular Formula | C₉H₆ClF₃O₂ | [3] |
| Molecular Weight | 238.59 g/mol | [3] |
| Appearance | Predicted to be a solid or oil | - |
| Purity | Typically ≥97% | [3] |
Synthesis and Mechanism
The most logical and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[5]
For the synthesis of 1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone, the starting material would be 3-chloroanisole (1-chloro-3-methoxybenzene), and the acylating agent would be a trifluoroacetyl source, such as trifluoroacetic anhydride or trifluoroacetyl chloride.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The proposed synthesis involves the acylation of 3-chloroanisole with trifluoroacetic anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Proposed synthesis of 1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone.
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation proceeds through the following key steps:[6]
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Formation of the Acylium Ion: The Lewis acid (AlCl₃) activates the trifluoroacetic anhydride, leading to the formation of a highly electrophilic trifluoroacylium ion (CF₃CO⁺).
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Electrophilic Attack: The electron-rich aromatic ring of 3-chloroanisole attacks the trifluoroacylium ion. The methoxy group is an ortho-, para-director, and the chloro group is also an ortho-, para-director, albeit a deactivating one. The major product is expected to be the one where acylation occurs at the para-position relative to the methoxy group, which is also ortho to the chloro group. This is due to the strong activating and directing effect of the methoxy group.
-
Deprotonation: A weak base, such as the [AlCl₃(OCOCF₃)]⁻ complex, removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Caption: Mechanistic steps of the Friedel-Crafts acylation.
Experimental Protocol (Proposed)
This is a proposed protocol based on general Friedel-Crafts acylation procedures and should be optimized for specific laboratory conditions.
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 3-chloroanisole (1.0 equivalent) to the flask. Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the substitution pattern on the benzene ring.
-
Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, complex splitting patterns (doublets, doublet of doublets) are expected.
-
Methoxy Protons (3H): A singlet around δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.
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Carbonyl Carbon (C=O): A signal in the downfield region (δ 180-190 ppm), likely a quartet due to coupling with the three fluorine atoms.
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Trifluoromethyl Carbon (-CF₃): A quartet in the region of δ 115-125 ppm with a large one-bond C-F coupling constant.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-160 ppm).
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and C-F bonds.
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C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹. The electron-withdrawing trifluoromethyl group will shift this to a higher wavenumber compared to a non-fluorinated acetophenone.
-
C-F Stretches: Strong, multiple absorptions in the region of 1100-1300 cm⁻¹.
-
C-O (Aryl Ether) Stretch: A characteristic band around 1250 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z 238, with a characteristic M+2 peak at m/z 240 with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.
-
Major Fragments:
-
Loss of CF₃ radical (m/z 69) to give a fragment at m/z 169.
-
Alpha-cleavage to form the trifluoromethyl cation (CF₃⁺) at m/z 69.
-
Fragmentation of the aromatic ring.
-
Applications in Research and Drug Development
1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone is a valuable intermediate in the synthesis of novel bioactive molecules. Its structural features make it a suitable precursor for a variety of chemical transformations.
-
Pharmaceutical Synthesis: This compound can serve as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl ketone moiety can be a target for nucleophilic addition reactions or can be transformed into other functional groups.
-
Agrochemical Research: Similar to its role in pharmaceuticals, this intermediate can be utilized in the development of new pesticides and herbicides, where the trifluoromethyl and chloro groups often contribute to enhanced efficacy and metabolic stability.
-
Medicinal Chemistry: The substituted phenyl ring provides a scaffold that can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs. The ketone functionality allows for the introduction of diverse substituents to probe interactions with biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone is not widely available, general precautions for handling halogenated aromatic ketones should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis via Friedel-Crafts acylation is a well-established and efficient method. The unique combination of functional groups on the aromatic ring provides a versatile platform for the development of novel and complex molecules. This technical guide serves as a valuable resource for scientists and researchers, providing essential information on its synthesis, properties, and applications, thereby facilitating its use in advancing chemical and biomedical sciences.
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